Proroxan hydrochloride

Description

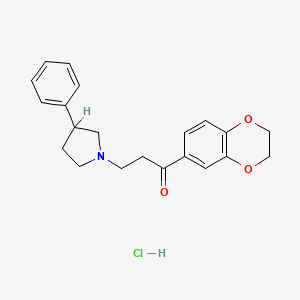

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3.ClH/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16;/h1-7,14,18H,8-13,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZPGRDQMBPRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33743-96-3 (Parent) | |

| Record name | Proroxan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70954647 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33025-33-1 | |

| Record name | 1-Propanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33025-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proroxan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROROXAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694Z9P44G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Proroxan Hydrochloride: A Technical Guide to its Mechanism of Action as a Non-Selective Alpha-Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the generally accepted mechanism of action of Proroxan hydrochloride based on its classification as a non-selective alpha-adrenergic antagonist. However, a thorough review of publicly available scientific literature did not yield specific quantitative binding affinity (Kᵢ) or functional potency (IC₅₀/EC₅₀) data for this compound against alpha-1 and alpha-2 adrenergic receptor subtypes. The experimental protocols and data tables presented herein are therefore representative examples for the characterization of such a compound and are not based on specific studies of this compound.

Executive Summary

This compound is classified as a non-selective alpha-adrenergic receptor antagonist.[1][2] Its primary mechanism of action involves the competitive blockade of both α₁ and α₂-adrenergic receptors, thereby inhibiting the physiological effects of endogenous catecholamines such as norepinephrine (B1679862) and epinephrine. This dual antagonism results in a broad range of physiological effects, including vasodilation and modulation of neurotransmitter release. This guide details the molecular mechanisms of this compound's interaction with α₁ and α₂-adrenergic receptors, the associated signaling pathways, and the standard experimental methodologies used to characterize such compounds.

Core Mechanism of Action: Non-Selective Alpha-Adrenergic Blockade

This compound functions by binding to α₁ and α₂-adrenergic receptors without activating them. This occupation of the receptor's binding site prevents the binding of endogenous agonists, thus attenuating the downstream signaling cascades typically initiated by these receptors.

Antagonism of Alpha-1 Adrenergic Receptors

Alpha-1 adrenergic receptors (α₁-ARs) are G-protein coupled receptors (GPCRs) that couple to Gq proteins. The binding of agonists like norepinephrine to α₁-ARs initiates a signaling cascade that leads to smooth muscle contraction and other physiological responses. This compound competitively inhibits this process.

Signaling Pathway of Alpha-1 Adrenergic Receptors and its Inhibition by this compound:

References

An In-depth Technical Guide to the Discovery and History of Proroxan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proroxan hydrochloride, known in Russian literature as Пирроксан (Pirroksan), is a non-selective α-adrenoceptor antagonist developed in the Soviet Union in the 1970s. Originally investigated for the management of hypertension, its clinical application has evolved, and it is now primarily utilized in Russia for the treatment of various psychiatric and neurological disorders. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Introduction

This compound, with the chemical name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one hydrochloride, emerged from the pharmacological research conducted at the Institute of Toxicology of the USSR Ministry of Health.[1] It is characterized by its ability to block both α1- and α2-adrenergic receptors, leading to a wide range of physiological effects.[2][3] While its initial development was aimed at treating hypertensive crises and conditions associated with heightened sympathetic nervous system activity, its central effects have led to its contemporary use in psychiatry and narcology for conditions such as anxiety, withdrawal syndromes, and sleep disorders.[4][5]

Discovery and History

The development of this compound dates back to the 1970s, a period of active research into α-adrenergic blockers for cardiovascular diseases.[1] The initial pharmacological characterization was reported by Krylov S.S. and Starykh N.T. in 1974 in the journal "Farmakologiia i toksikologiia". This foundational work established its profile as a non-selective α-adrenoceptor antagonist. For many years, Proroxan was a staple in the Soviet and later the Russian pharmacopeia, though it remained largely unknown in Western medicine.[4] After a period of discontinued (B1498344) production, it was reintroduced to the Russian market.

Chemical Synthesis

General Synthetic Pathway

The synthesis would likely involve a multi-step process, beginning with the formation of the benzodioxan moiety, followed by the attachment of the propanone linker and finally the introduction of the phenylpyrrolidine group. A potential retrosynthetic analysis is illustrated in the diagram below.

Caption: Retrosynthetic analysis of Proroxan.

Postulated Experimental Protocol

A likely synthetic approach would be a Mannich-type reaction or a related alkylation.

-

Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one: Friedel-Crafts acylation of 1,4-benzodioxan with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

Mannich Reaction: Reaction of the resulting ketone with formaldehyde (B43269) and 3-phenylpyrrolidine to form the Mannich base.

-

Alternative Alkylation: Alternatively, the ketone could be reacted to form a halo-propanone derivative, which is then used to alkylate 3-phenylpyrrolidine.

-

Salt Formation: The final free base is then treated with hydrochloric acid in an appropriate solvent (e.g., ethanol (B145695) or ether) to yield this compound.

Note: This is a generalized protocol. The precise reaction conditions, solvents, and purification methods would have been detailed in the original Soviet-era patents and publications.

Pharmacological Profile

This compound is a non-selective antagonist of both pre-synaptic (α2) and post-synaptic (α1) adrenergic receptors.[2] This dual antagonism underlies its diverse pharmacological effects.

Mechanism of Action

The blockade of α1-adrenoceptors on vascular smooth muscle leads to vasodilation and a subsequent decrease in blood pressure.[3] The antagonism of central α2-adrenoceptors, which normally provide negative feedback on norepinephrine (B1679862) release, can lead to an increase in sympathetic outflow from the central nervous system. However, the predominant clinical effects in the central nervous system appear to be related to the modulation of noradrenergic pathways, resulting in sedative, anxiolytic, and anti-abstinence properties.[4][6]

Signaling Pathways

The signaling pathways affected by this compound are those downstream of α1 and α2 adrenoceptors.

Caption: Signaling pathways of α1 and α2 adrenoceptors blocked by Proroxan.

Pharmacokinetics

Pharmacokinetic data for this compound has been primarily derived from Russian clinical use and preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

| Absorption | Well absorbed from the gastrointestinal tract | [2][7] |

| Time to effective concentration | 30-40 minutes | [2][7] |

| Duration of action | 3-4 hours | [2][7] |

| Plasma protein binding | Weak | [2][7] |

| Volume of distribution | Large; penetrates the blood-brain barrier | [2][7] |

| Metabolism | Metabolites can be retained in tissues for up to 10 days | [2][7] |

| Excretion | Primarily renal; ~70% of the dose excreted in the first 24 hours | [2][7] |

Note: Specific quantitative values for parameters such as bioavailability, clearance, and half-life in humans are not consistently reported in the available literature.

Key Preclinical and Clinical Findings

The initial preclinical studies in the 1970s focused on the cardiovascular effects of Proroxan, demonstrating its hypotensive properties.

Preclinical Studies

Preclinical research would have involved a battery of in vitro and in vivo assays to characterize the pharmacological profile of Proroxan.

Table 2: Overview of Preclinical Investigations

| Experiment Type | Typical Methodology | Key Findings |

| Receptor Binding Assays | Radioligand binding studies using membranes from tissues expressing α1 and α2 adrenoceptors. | Would have determined the binding affinity (Ki) for each receptor subtype. |

| In vitro Functional Assays | Isolated tissue bath experiments (e.g., rabbit aorta for α1, rat vas deferens for α2) to measure the antagonist effect on agonist-induced contractions. | Would have determined the potency (pA2 or IC50) and efficacy. |

| In vivo Hemodynamic Studies | Measurement of blood pressure and heart rate in anesthetized and conscious animals (e.g., rats, dogs) following administration of Proroxan. | Demonstrated the hypotensive effect and dose-response relationship. |

| Central Nervous System Effects | Behavioral models in rodents (e.g., locomotor activity, anxiety models) to assess central effects. | Revealed sedative and anxiolytic properties. |

Clinical Investigations

Early clinical trials focused on the use of Proroxan for hypertensive emergencies. More recent clinical investigations in Russia have explored its efficacy in psychiatric and neurological conditions. For instance, a double-blind, randomized, placebo-controlled study investigated the efficacy and safety of Proroxan in the complex therapy of generalized anxiety disorder.[8][9][10]

Contemporary Applications and Future Directions

In current Russian clinical practice, Proroxan is used for:

-

Somatoform autonomic dysfunction of the sympathoadrenal type

-

Allergic dermatitis (as a symptomatic treatment for itching)

-

Anxiety disorders[4]

-

Alcohol and opioid withdrawal syndromes[4]

-

Sleep disorders[4]

The unique profile of Proroxan as a centrally acting α-adrenoceptor antagonist suggests potential for further investigation into other neurological and psychiatric conditions where noradrenergic dysregulation is implicated.

Conclusion

This compound represents a significant, albeit regionally recognized, development in pharmacology. Its history from an antihypertensive agent to a medication for psychiatric and neurological disorders highlights the evolving understanding of α-adrenoceptor function in the central nervous system. While a wealth of clinical experience exists in Russia, a more detailed elucidation of its quantitative pharmacological properties and the publication of its original synthesis and preclinical data in globally accessible formats would be of great value to the international scientific community.

References

- 1. e-library.sammu.uz [e-library.sammu.uz]

- 2. Пирроксан таблетки - инструкция по применению, цена, дозировки, аналоги, противопоказания - Здоровье Mail [health.mail.ru]

- 3. spb.uteka.ru [spb.uteka.ru]

- 4. my.tipme.uz [my.tipme.uz]

- 5. Пророксан в наркологии и психиатрии (часть 1) - Психиатрия и психофармакотерапия им. П.Б. Ганнушкина №02 2017 - CON-MED.RU [con-med.ru:443]

- 6. Пирроксан инструкция по применению: показания, противопоказания, побочное действие – описание Pyrroxan таблетки 15 мг: 10 или 50 шт. (45590) - справочник препаратов и лекарств [vidal.ru]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cyberleninka.ru [cyberleninka.ru]

- 10. RU2648359C1 - СпоÑоб леÑÐµÐ½Ð¸Ñ Ð°Ð±ÑÑиненÑного ÑиндÑома пÑи алкоголизме и наÑкомании - Google Patents [patents.google.com]

Proroxan Hydrochloride: A Technical Guide to its Function as an α-Adrenoreceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proroxan (B1204737) hydrochloride, also known as Pyrroxane, is a non-selective α-adrenoreceptor antagonist that exerts its pharmacological effects by blocking both α1 and α2 adrenergic receptors. Developed in the Soviet Union, its primary clinical applications have been in the management of hypertension, Ménière's disease, and certain neurological and psychiatric conditions, primarily within Russia. This technical guide provides a comprehensive overview of the core pharmacology of proroxan hydrochloride, focusing on its mechanism of action, chemical properties, and the signaling pathways it modulates. While specific quantitative binding affinity data (Ki/IC50 values) and detailed experimental protocols for this compound are not extensively documented in publicly accessible literature, this guide outlines the general experimental methodologies used to characterize such compounds and presents the available qualitative information in a structured format.

Introduction

Adrenergic receptors, a class of G protein-coupled receptors, are central to the regulation of numerous physiological processes mediated by the catecholamines epinephrine (B1671497) and norepinephrine (B1679862). These receptors are broadly classified into α and β subtypes, with the α-adrenoreceptors further subdivided into α1 and α2 families, each comprising three subtypes (α1A, α1B, α1D and α2A, α2B, α2C). This compound functions as an antagonist at these α-adrenoceptors, competitively inhibiting the binding of endogenous catecholamines and thereby modulating downstream signaling cascades. Its non-selective profile means it impacts a wide array of physiological functions, from vascular tone to neurotransmitter release.

Chemical and Physical Properties

This compound is a crystalline powder, typically white or slightly yellowish, which is sparingly soluble in water and alcohol.[1]

| Property | Value | Source |

| Chemical Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one hydrochloride | [1] |

| Molecular Formula | C21H24ClNO3 | [1] |

| Molecular Weight | 373.88 g/mol | [1] |

| CAS Number | 33025-33-1 | [1] |

Mechanism of Action: α-Adrenoreceptor Antagonism

This compound exerts its effects by blocking both α1 and α2-adrenergic receptors.[1][2] This non-selective antagonism leads to a variety of physiological responses.

-

α1-Adrenoceptor Blockade: The antagonism of α1-adrenoceptors, which are primarily located on postsynaptic membranes of smooth muscle cells, leads to vasodilation and a subsequent reduction in blood pressure.[2]

-

α2-Adrenoceptor Blockade: The blockade of α2-adrenoceptors, which are found on presynaptic nerve terminals, inhibits the negative feedback mechanism that normally regulates norepinephrine release. This can lead to an increased concentration of norepinephrine in the synaptic cleft.

Signaling Pathways

The antagonism of α-adrenoceptors by this compound interferes with the downstream signaling pathways typically activated by catecholamines.

Pharmacological Effects

The non-selective α-adrenergic blockade by this compound results in a range of pharmacological effects.

| Effect | Description | Receptor Target |

| Hypotensive | Lowers blood pressure by reducing peripheral vascular resistance.[2] | α1 |

| Sedative | Can induce a calming effect. | Central α-receptors |

| Anti-pruritic | Reduces itching. | Central α-receptors |

Experimental Protocols for Characterization of α-Adrenoceptor Antagonists

While specific experimental data for this compound is scarce in the available literature, the following are standard methodologies employed to characterize the binding affinity and functional potency of α-adrenoceptor antagonists.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor. A radiolabeled ligand with known affinity for the receptor is used in competition with the unlabeled test compound (proroxan).

Protocol Outline:

-

Membrane Preparation: Homogenize tissues or cells expressing the target α-adrenoceptor subtype.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a suitable radioligand (e.g., [³H]-prazosin for α1 receptors or [³H]-yohimbine for α2 receptors) and a range of concentrations of this compound.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The concentration at which 50% of the radioligand is displaced (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist.

Protocol Outline (e.g., for α1 antagonism in vascular smooth muscle):

-

Tissue Preparation: Isolate a strip of vascular tissue, such as the aorta, and mount it in an organ bath containing a physiological salt solution.

-

Agonist Response: Generate a cumulative concentration-response curve to an α1-agonist like phenylephrine (B352888) to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and then incubate it with a known concentration of this compound for a set period.

-

Repeat Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve to phenylephrine.

-

Data Analysis: The rightward shift in the agonist's concentration-response curve is indicative of competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from these shifts.

Clinical Applications and Adverse Effects

This compound has been utilized for a variety of conditions, primarily in Russia.

-

Hypertension: Including the management of hypertensive crises.[1]

-

Ménière's Disease and Motion Sickness: Used as a prophylactic agent.[1]

-

Neurological and Psychiatric Conditions: Employed in the management of anxiety and withdrawal syndromes.

Adverse Effects: The most common side effects are extensions of its α-blocking properties and include bradycardia and hypotension.

Conclusion

This compound is a non-selective α-adrenoreceptor antagonist with a history of clinical use in specific regions. Its pharmacological effects are a direct consequence of its blockade of both α1 and α2-adrenergic receptors. While a detailed quantitative pharmacological profile is not widely available in the public domain, its mechanism of action is understood through the established principles of adrenergic receptor pharmacology. Further research, potentially through the publication of historical data or new in-vitro studies, would be invaluable to the scientific community for a more complete characterization of this compound.

References

Pharmacological Profile of Proroxan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Proroxan hydrochloride functions as a competitive antagonist at both α1- and α2-adrenergic receptors. By blocking these receptors, it inhibits the physiological responses mediated by the endogenous catecholamines, epinephrine (B1671497) and norepinephrine.

-

α1-Adrenergic Receptor Antagonism: Blockade of α1-adrenergic receptors, primarily located on vascular smooth muscle, leads to vasodilation and a subsequent decrease in peripheral resistance and blood pressure.

-

α2-Adrenergic Receptor Antagonism: Antagonism of presynaptic α2-adrenergic autoreceptors in the central and peripheral nervous systems can increase the release of norepinephrine. This effect may modulate the overall cardiovascular response.

Receptor Binding Profile

While this compound is classified as a non-selective α-adrenergic antagonist, specific quantitative data on its binding affinity (Ki) and potency (IC50) for α1 and α2 receptor subtypes are not extensively documented in available English-language scientific literature. To characterize the binding profile of a compound like this compound, radioligand binding assays are the standard experimental approach.

Table 1: Receptor Binding Affinity of this compound (Hypothetical Data)

| Receptor Subtype | Radioligand | K_i_ (nM) | Reference |

| α_1A_ | [³H]-Prazosin | Data not available | |

| α_1B_ | [³H]-Prazosin | Data not available | |

| α_1D_ | [³H]-Prazosin | Data not available | |

| α_2A_ | [³H]-Rauwolscine | Data not available | |

| α_2B_ | [³H]-Rauwolscine | Data not available | |

| α_2C_ | [³H]-Rauwolscine | Data not available |

Note: This table is for illustrative purposes. Specific binding affinities for this compound are not currently available in the public domain.

In Vivo Pharmacology

This compound's primary in vivo effect is the reduction of arterial blood pressure. This is a direct consequence of its α1-adrenergic receptor blockade, leading to vasodilation.

Table 2: In Vivo Effects of this compound on Mean Arterial Pressure (MAP) in a Hypertensive Rat Model (Hypothetical Data)

| Dose (mg/kg, i.v.) | Change in MAP (mmHg) | Duration of Action (min) | Reference |

| 0.1 | Data not available | Data not available | |

| 0.3 | Data not available | Data not available | |

| 1.0 | Data not available | Data not available | |

| 3.0 | Data not available | Data not available |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, area under the curve (AUC), and elimination half-life, are not well-documented in the available literature. Understanding these parameters is crucial for determining appropriate dosing regimens and predicting the time course of drug action.

Table 3: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

| Parameter | Value | Unit |

| C_max_ (Maximum Plasma Concentration) | Data not available | ng/mL |

| T_max_ (Time to C_max_) | Data not available | h |

| AUC_0-∞_ (Area Under the Curve) | Data not available | ng·h/mL |

| t_1/2_ (Elimination Half-Life) | Data not available | h |

| Bioavailability (Oral) | Data not available | % |

Note: This table illustrates the standard pharmacokinetic parameters that would be determined. Specific values for this compound are not currently available.

Signaling Pathways

The antagonism of α1 and α2-adrenergic receptors by this compound interrupts their respective signaling cascades.

α1-Adrenergic Receptor Signaling Pathway (Antagonized by Proroxan)

References

Proroxan Hydrochloride in Hypertension Research: A Technical Guide

Disclaimer: Publicly available, detailed quantitative data and specific experimental protocols for Proroxan hydrochloride in English-language scientific literature are scarce. This guide provides a comprehensive overview based on the known pharmacology of non-selective alpha-adrenoceptor antagonists, the class to which this compound belongs. The presented data and protocols are representative of this class of drugs and should be considered illustrative for the study of this compound.

Introduction

This compound is a non-selective alpha-adrenoceptor antagonist that has been investigated for its potential antihypertensive effects. Developed in the 1970s at the Institute of Toxicology of the USSR Ministry of Health, its primary use today is in Russia for various indications, including hypertension. As a non-selective alpha-blocker, this compound exerts its pharmacological effects by antagonizing both α1- and α2-adrenergic receptors. This technical guide provides an in-depth overview of the core pharmacology, potential mechanisms of action, and generalized experimental approaches for researchers and drug development professionals interested in the study of this compound and similar compounds for the management of hypertension.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the blockade of α-adrenergic receptors, which are key components of the sympathetic nervous system's regulation of vascular tone and blood pressure.

Alpha-Adrenergic Receptor Antagonism

Non-selective alpha-blockers like this compound bind to and inhibit both α1- and α2-adrenergic receptors.

-

α1-Adrenoceptor Blockade: Located on vascular smooth muscle cells, α1-receptors mediate vasoconstriction upon stimulation by norepinephrine (B1679862). Blockade of these receptors leads to vasodilation, reduced peripheral resistance, and a subsequent decrease in blood pressure.

-

α2-Adrenoceptor Blockade: Found on presynaptic nerve terminals, α2-receptors are part of a negative feedback loop that inhibits further release of norepinephrine. Blockade of these presynaptic autoreceptors can lead to an increase in norepinephrine release. This effect can partially counteract the vasodilatory effect of α1-blockade and may lead to side effects such as tachycardia. Postsynaptic α2B-adrenoceptors, which mediate vasoconstriction, are also blocked.

Signaling Pathway

The antihypertensive effect of this compound is primarily mediated through the blockade of the Gq-protein coupled signaling pathway associated with α1-adrenergic receptors in vascular smooth muscle cells.

Quantitative Data on Antihypertensive Effects

Specific, publicly available clinical and preclinical data on the dose-response and efficacy of this compound in hypertension are limited in English literature. The following tables present generalized data for non-selective and selective alpha-blockers to provide a reference for expected outcomes in hypertension research.

Preclinical Efficacy of Alpha-Blockers in Hypertensive Animal Models

This table illustrates the typical antihypertensive effects observed with alpha-blockers in spontaneously hypertensive rats (SHR), a common preclinical model.

| Drug Class | Animal Model | Route of Administration | Typical Dose Range | Mean Arterial Pressure (MAP) Reduction (mmHg) | Reference |

| Non-selective α-blocker | SHR | Oral (gavage) | 1-10 mg/kg | 15-30 | Illustrative |

| α1-selective blocker | SHR | Oral (gavage) | 0.1-5 mg/kg | 20-40 | Illustrative |

Clinical Efficacy of Alpha-Blockers in Human Hypertension

This table summarizes the general efficacy of alpha-blockers in clinical trials for essential hypertension.

| Drug Class | Study Population | Duration | Typical Daily Dose | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Reference |

| Non-selective α-blocker | Mild-to-moderate hypertension | 4-8 weeks | 20-80 mg | 10-15 | 5-10 | Illustrative |

| α1-selective blocker | Mild-to-moderate hypertension | 4-12 weeks | 1-20 mg | 10-20 | 5-15 | Illustrative |

Experimental Protocols

In Vivo Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the dose-dependent antihypertensive effect of a test compound (e.g., this compound) in a genetic model of hypertension.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.

-

Test compound (this compound).

-

Vehicle (e.g., 0.5% carboxymethylcellulose).

-

Non-invasive blood pressure measurement system (tail-cuff method).

-

Oral gavage needles.

Procedure:

-

Acclimatization: Acclimatize rats to the laboratory conditions for at least one week. Train the animals for blood pressure measurement to minimize stress-induced fluctuations.

-

Baseline Measurement: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals for 3 consecutive days.

-

Grouping: Randomly divide the animals into groups (n=6-8 per group):

-

Group 1: Vehicle control.

-

Group 2: Test compound (low dose, e.g., 1 mg/kg).

-

Group 3: Test compound (medium dose, e.g., 5 mg/kg).

-

Group 4: Test compound (high dose, e.g., 10 mg/kg).

-

Group 5: Positive control (e.g., a known antihypertensive drug).

-

-

Drug Administration: Administer the test compound or vehicle orally via gavage once daily for a specified period (e.g., 4 weeks).

-

Blood Pressure Monitoring: Measure SBP, DBP, and HR at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) after the first dose and then weekly throughout the study period.

-

Data Analysis: Analyze the changes in blood pressure and heart rate compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

In Vitro Assessment of Vasorelaxant Activity in Isolated Aortic Rings

Objective: To determine the direct vasorelaxant effect of a test compound on vascular smooth muscle.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Krebs-Henseleit solution.

-

Phenylephrine (B352888) (vasoconstrictor).

-

Test compound (this compound).

-

Organ bath system with force transducers.

Procedure:

-

Tissue Preparation: Euthanize the rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings (2-3 mm in length).

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Cumulative Concentration-Response Curve: Once the phenylephrine-induced contraction has stabilized, add the test compound in a cumulative manner to the organ bath to obtain a concentration-response curve.

-

Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Experimental Workflow and Logical Relationships

The development and evaluation of a potential antihypertensive agent like this compound typically follows a structured workflow from initial screening to more detailed in vivo studies.

Structural Analogs of Proroxan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural analogs of Proroxan hydrochloride, a compound recognized for its activity as a non-selective α-adrenoceptor antagonist. The document details the core structural features, structure-activity relationships (SAR), and the signaling pathways associated with its primary targets: the α-adrenergic and I₂-imidazoline receptors. Emphasis is placed on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes to facilitate advanced research and development.

Introduction to Proroxan

Proroxan, chemically known as 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one, is a non-selective alpha-blocker.[1] Developed in the 1970s, its pharmacological profile is primarily defined by its antagonism of α-adrenoceptors.[1] Like many molecules containing a 1,4-benzodioxan moiety, it is a subject of interest for its potential interactions with multiple receptor systems. Compounds with this core structure have been extensively studied for their effects on α₁ and α₂-adrenoceptors, as well as serotonin (B10506) and dopamine (B1211576) receptors. Furthermore, the presence of an imidazoline-like moiety in related structures suggests potential affinity for imidazoline (B1206853) binding sites, particularly the I₂ subtype. This guide focuses on the structural analogs derived from the 1,4-benzodioxan core and their pharmacological properties at these key receptor targets.

Core Scaffold and Structure-Activity Relationships (SAR)

The foundational structure of Proroxan and its analogs is the 1,4-benzodioxan ring system. SAR studies on related compounds have elucidated key structural requirements for affinity and selectivity at α-adrenoceptor subtypes and imidazoline receptors.

-

The Dioxane Unit: Modifications to the 1,4-dioxane (B91453) ring itself can significantly impact selectivity for α₁-adrenoceptor subtypes. Studies on WB 4101-related benzodioxans have shown that subtle structural changes in this unit can shift selectivity between α₁ₐ and α₁d subtypes.[2]

-

The Amine Function: The nature of the amine group is critical for receptor interaction. For α-adrenoceptor binding, it is suggested that a charge-reinforced hydrogen bond, rather than a simple ion pairing, plays a crucial role in the interaction with the receptor's anionic site.[3]

-

Substituents on the Aromatic Ring: In related imidazoline-containing compounds such as Idazoxan, aromatic substitution can confer selectivity for I₂ receptors over α₂-adrenoceptors. For instance, 2-(2-benzofuranyl)-2-imidazoline (2-BFI) demonstrates high affinity and remarkable selectivity for I₂ sites.[4]

While comprehensive SAR data on direct analogs of Proroxan—with its unique propanone linker and phenylpyrrolidinyl group—is limited in publicly accessible literature, the principles derived from related 1,4-benzodioxan and imidazoline ligands provide a robust framework for designing new analogs with desired pharmacological profiles.

Quantitative Binding Data for Related Ligands

| Compound | α₁-AR Kᵢ (nM) | α₂-AR Kᵢ (nM) | I₂-IBS Kᵢ (nM) | Selectivity (I₂ vs α₂) | Reference |

| Idazoxan | 15 | 3 | 1.3 | ~2.3-fold | [4] |

| 2-BFI | 3735 | 3735 | 1.3 | ~2873-fold | [4] |

| Tracizoline (B1236551) | 20200 | 68000 | 1.8 | ~7762-fold | [5] |

| Benazoline | 24400 | 170000 | 0.84 | ~18621-fold | [5] |

| Cirazoline (B1222771) | 3 | 307 | 1.3 | ~0.24-fold (α₂ > I₂) | [6] |

| Rilmenidine | >10000 | 33 | 1.3 | ~25-fold | [4] |

| Clonidine | 4300 | 4.6 | 21 | ~0.22-fold (α₂ > I₂) | [4][6] |

Kᵢ values are inhibitory constants, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. Data is compiled from studies on various tissue preparations (e.g., rabbit brain, rat cortex).

Key Signaling Pathways

α₂-Adrenergic Receptor Signaling

The α₂-adrenergic receptor is a canonical G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gᵢ.[7] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαᵢ and Gβγ subunits. The activated Gαᵢ subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), leading to a variety of downstream cellular effects. Proroxan, as an antagonist, blocks the initiation of this cascade by preventing agonist binding.

I₂-Imidazoline Receptor Signaling

The signaling mechanism for the I₂-imidazoline binding site (I₂-IBS) is not as clearly defined as that for GPCRs.[5] Current evidence suggests that I₂-IBS are heterogeneous and do not represent a single protein.[5] A major population of I₂ sites is located on the outer mitochondrial membrane and is proposed to be an allosteric modulatory site on Monoamine Oxidase (MAO) enzymes (both MAO-A and MAO-B).[3][8] Ligands binding to the I₂ site can inhibit MAO activity, which leads to an increase in the levels of monoamine neurotransmitters.[5] However, it is important to note that some studies suggest that I₂-IBS are molecularly distinct from the site of MAO inhibition, indicating the existence of multiple I₂ binding proteins.[6][9]

Experimental Protocols

Radioligand binding assays are the gold standard for determining the affinity (Kᵢ) of a compound for a specific receptor. Below is a detailed, generalized methodology for a competitive binding assay applicable to both α₂-adrenergic and I₂-imidazoline receptors.

General Protocol for Competitive Radioligand Binding Assay

1. Membrane Preparation:

-

Tissues (e.g., rat cerebral cortex for α₂-AR, rabbit kidney for I₂-IBS) or cells expressing the target receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a fresh assay buffer. Protein concentration is determined using a standard method, such as the Bradford or BCA assay.

2. Assay Incubation:

-

The assay is typically performed in 96-well plates with a final volume of 250 µL.

-

To each well, the following are added in order:

- Assay Buffer: To maintain physiological pH and ionic strength.

- Test Compound (Analog): A range of concentrations (typically 10-12 concentrations over a 5-log unit range) of the unlabeled Proroxan analog.

- Radioligand: A fixed concentration of a specific radioligand, typically near its Kₔ value.

-

For I₂-IBS: [³H]-Idazoxan (in the presence of an α₂-antagonist like epinephrine (B1671497) or rauwolscine (B89727) to block binding to α₂-ARs) or [³H]-2-BFI.[5][6]

- Membrane Preparation: A specific amount of membrane protein (e.g., 50-120 µg for tissue).

-

Non-specific Binding (NSB) Control: A set of wells containing a high concentration of a non-radiolabeled ligand (e.g., phentolamine (B1677648) for α₂-AR, cirazoline for I₂-IBS) to saturate all specific binding sites.

-

Total Binding (B₀) Control: A set of wells without any competing test compound.

-

The plates are incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

3. Separation and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which trap the membranes with bound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is measured using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are fitted to a one-site competition model using non-linear regression analysis (e.g., Prism GraphPad).

-

This analysis yields the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The IC₅₀ is converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion

This compound and its potential analogs represent a compelling area of study for researchers in pharmacology and drug development. The 1,4-benzodioxan core provides a versatile scaffold for targeting α-adrenergic and I₂-imidazoline receptors. While quantitative data on direct Proroxan analogs remains scarce, the established structure-activity relationships of related compounds offer a clear path for the rational design of novel ligands. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for the synthesis and characterization of such compounds. Future research should focus on systematically modifying the Proroxan structure and performing comprehensive pharmacological profiling to identify analogs with enhanced affinity, selectivity, and functional activity, potentially leading to new therapeutic agents.

References

- 1. Synthesis and beta-adrenergic receptor blocking potency of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Quantitative Structure-Activity Relationship ( QSAR ) Study of Cyclooxygenase-2 ( COX-2 ) Inhibitors | Semantic Scholar [semanticscholar.org]

- 7. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: Proroxan Hydrochloride (CAS 33025-33-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proroxan hydrochloride, with the CAS registry number 33025-33-1, is a non-selective alpha-adrenoceptor antagonist.[1][2] Developed in the 1970s at the Institute of Toxicology of the USSR Ministry of Health, it has been utilized primarily in Russia.[2] Initially investigated as an antihypertensive agent, its therapeutic applications have expanded to include the treatment of Ménière's disease, motion sickness, and allergic dermatitis.[2] More recently, its use has been prominent in the fields of psychiatry, narcology, and neurology, with studies suggesting its potential to reduce alcohol and drug consumption.[2] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, synthesis, and available pharmacological and toxicological data.

Physicochemical Properties

This compound is a solid, crystalline powder. The fundamental physicochemical characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 33025-33-1 | [3] |

| Molecular Formula | C21H24ClNO3 | [3] |

| Molecular Weight | 373.87 g/mol | [3] |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-1-propanone hydrochloride | [4] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO. | [5] |

| Stability | Stable for over 3 years if stored properly at -20°C. Can be stored at 0-4°C for short periods (days to weeks). Stable enough for a few weeks during ordinary shipping at ambient temperature. | [5] |

Mechanism of Action

This compound functions as a non-selective antagonist of alpha-adrenergic receptors (α-adrenoceptors).[1][2] This means it binds to both α1 and α2-adrenoceptor subtypes without significant preference, thereby inhibiting the actions of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.

The blockade of α-adrenoceptors leads to a variety of physiological responses. Antagonism of α1-adrenoceptors, which are primarily located on vascular smooth muscle, results in vasodilation and a subsequent decrease in blood pressure. This action is the basis for its use as an antihypertensive agent. The effects on other conditions such as Ménière's disease and motion sickness are likely mediated through the complex interplay of adrenergic signaling in the central and peripheral nervous systems.

Signaling Pathways

The antagonism of α1 and α2-adrenoceptors by this compound interrupts their respective downstream signaling cascades.

-

α1-Adrenoceptor Blockade: α1-adrenoceptors are Gq protein-coupled receptors. Their activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound prevents vasoconstriction and other α1-mediated effects.

-

α2-Adrenoceptor Blockade: α2-adrenoceptors are Gi protein-coupled receptors. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By antagonizing these receptors, this compound can increase cAMP levels, which can have various cellular effects depending on the tissue type.

References

An In-depth Technical Guide to Proroxan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proroxan hydrochloride, also known as Pyrroxane, is a non-selective alpha-adrenergic receptor antagonist that has been utilized primarily in Russia and Eastern European countries for the management of hypertension and Ménière's disease.[1][2][3] Developed in the USSR, its therapeutic applications also extend to motion sickness and certain allergic dermatitides.[3] This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its pharmacological properties, mechanism of action, and clinical applications. All quantitative data has been summarized into structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction

This compound is a synthetic compound that acts as a competitive antagonist at both α1- and α2-adrenergic receptors.[1] By blocking these receptors, it inhibits the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation and a subsequent reduction in blood pressure.[1] Its application in Ménière's disease is thought to be related to its effects on microcirculation in the inner ear.[3] Despite its long history of clinical use in certain regions, detailed pharmacological and clinical data in internationally accessible literature are limited. This guide aims to consolidate the available information to provide a clear and concise resource for the scientific community.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking alpha-adrenergic receptors. This non-selective antagonism of both α1 and α2 subtypes leads to a variety of physiological responses.

α1-Adrenergic Receptor Blockade:

-

Vasodilation: α1-receptors are predominantly located on vascular smooth muscle and mediate vasoconstriction. Blockade of these receptors by Proroxan leads to relaxation of arterial and venous smooth muscle, resulting in decreased peripheral resistance and a lowering of blood pressure.

-

Other Effects: Inhibition of α1-receptors in other tissues, such as the prostate and bladder neck, can lead to smooth muscle relaxation, an effect utilized by other alpha-blockers for the treatment of benign prostatic hyperplasia.

α2-Adrenergic Receptor Blockade:

-

Increased Norepinephrine Release: Presynaptic α2-receptors in the central and peripheral nervous systems act as a negative feedback mechanism to inhibit the release of norepinephrine. By blocking these receptors, Proroxan can increase the release of norepinephrine from nerve terminals. This effect may modulate the overall cardiovascular response to the drug.

-

Central Effects: α2-receptors in the brainstem are involved in the regulation of sympathetic outflow. The central effects of Proroxan are less well-characterized but may contribute to its overall therapeutic profile.

Signaling Pathway of a Non-Selective Alpha-Adrenergic Antagonist

References

Proroxan Hydrochloride: A Technical Overview of Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proroxan hydrochloride is classified as a non-selective alpha-adrenergic antagonist.[1] This technical guide aims to provide an in-depth overview of its receptor binding affinity, a critical aspect for understanding its pharmacological profile. Adrenergic receptors, particularly the alpha subtypes, are key targets in drug development for a variety of conditions, including hypertension.[1][2]

Despite a comprehensive search of scientific literature and databases, specific quantitative binding affinity data for this compound, such as Kᵢ, IC₅₀, or pKᵢ values for alpha-1, alpha-2, or imidazoline (B1206853) receptor subtypes, were not publicly available at the time of this writing. This guide will, therefore, focus on the established classification of Proroxan, the general methodologies used to determine receptor binding affinity, and the signaling pathways associated with the receptors it is known to target.

Receptor Binding Affinity of this compound

As a non-selective alpha-adrenergic antagonist, this compound is understood to bind to both α₁ and α₂ adrenergic receptor subtypes. However, without specific binding affinity data, a quantitative comparison of its potency and selectivity for these receptor subtypes and their various isoforms (e.g., α₁ₐ, α₁ₑ, α₁ₒ, α₂ₐ, α₂ₑ, α₂C) cannot be provided.

Table 1: Summary of this compound Receptor Binding Affinity

| Receptor Subtype | Ligand | Kᵢ (nM) | IC₅₀ (nM) | pKᵢ | Reference |

| α₁-Adrenergic | Proroxan HCl | Data not available | Data not available | Data not available | |

| α₂-Adrenergic | Proroxan HCl | Data not available | Data not available | Data not available | |

| Imidazoline I₁ | Proroxan HCl | Data not available | Data not available | Data not available | |

| Imidazoline I₂ | Proroxan HCl | Data not available | Data not available | Data not available |

This table is provided as a template. No publicly available quantitative data was found to populate it.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The following is a generalized protocol for a competitive radioligand binding assay, which would be used to determine the Kᵢ value of this compound.

1. Membrane Preparation:

-

Tissue or cells expressing the target receptor (e.g., specific alpha-adrenergic receptor subtype) are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay.

2. Competitive Binding Assay:

-

A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity and specificity to the target receptor) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

The reaction is incubated at a specific temperature for a set period to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC₅₀ value.

-

The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for alpha-adrenergic receptors and a typical workflow for a radioligand binding assay.

Caption: General signaling pathways for α1 and α2-adrenergic receptors.

Caption: A typical workflow for a competitive radioligand binding assay.

Conclusion

This compound is recognized as a non-selective alpha-adrenergic antagonist. A thorough understanding of its binding affinity for various receptor subtypes is essential for elucidating its complete pharmacological profile and potential therapeutic applications. While this guide provides a framework for understanding the principles and methodologies involved in determining receptor binding affinity, the absence of specific quantitative data for Proroxan highlights a gap in the publicly available scientific literature. Further experimental investigation is required to precisely quantify the binding characteristics of this compound at alpha-adrenergic and potentially other receptors.

References

In Vitro Characterization of Proroxan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Proroxan Hydrochloride

Proroxan is recognized as a non-selective antagonist of α-adrenergic receptors, implying its interaction with both α1 and α2 subtypes.[1] Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, norepinephrine (B1679862) and epinephrine. The α1-adrenergic receptors are typically coupled to Gq proteins, while α2-adrenergic receptors are coupled to Gi proteins. Antagonism of these receptors can lead to a variety of physiological responses, including vasodilation, and has been explored for the treatment of hypertension.[1]

This guide will detail the in vitro methodologies required to precisely quantify the affinity and functional antagonism of this compound at α-adrenergic receptors.

Quantitative Data Presentation

To facilitate a clear understanding and comparison of the pharmacological properties of this compound, all quantitative data should be summarized in structured tables. The following tables provide templates for presenting key in vitro parameters.

Table 1: Radioligand Binding Affinity of this compound for α-Adrenergic Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

| α1-Adrenergic | [3H]-Prazosin | e.g., Rat cerebral cortex membranes | Data to be determined |

| α2-Adrenergic | [3H]-Rauwolscine | e.g., Rat cerebral cortex membranes | Data to be determined |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor.

Table 2: Functional Antagonism of this compound in Isolated Tissue Preparations

| Tissue Preparation | Agonist | Measured Response | pA2 | Schild Slope |

| Isolated Rat Aorta | Phenylephrine | Contraction | Data to be determined | Data to be determined |

| Isolated Rabbit Saphenous Vein | UK 14,304 | Contraction | Data to be determined | Data to be determined |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and reliable data. The following sections describe the methodologies for key in vitro experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[3] Competition binding assays are particularly useful for determining the Ki of an unlabeled compound like this compound.

Objective: To determine the binding affinity (Ki) of this compound for α1- and α2-adrenergic receptors.

Materials:

-

Test Compound: this compound

-

Radioligands: [3H]-Prazosin (for α1 receptors), [3H]-Rauwolscine or [3H]-Yohimbine (for α2 receptors)

-

Membrane Preparations: From tissues or cells expressing the target receptors (e.g., rat cerebral cortex, CHO or HEK cells stably expressing human α1 or α2 receptor subtypes)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled antagonist (e.g., phentolamine)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Functional Antagonism in Isolated Tissues

Functional assays in isolated tissues, such as vascular smooth muscle, are essential to determine the potency of an antagonist in a physiological system. The Schild analysis is a classical pharmacological method used to quantify the potency of a competitive antagonist.

Objective: To determine the functional antagonist potency (pA2) of this compound in isolated vascular smooth muscle.

Materials:

-

Test Compound: this compound

-

Agonist: A selective α1-adrenoceptor agonist (e.g., phenylephrine) or α2-adrenoceptor agonist (e.g., UK 14,304 or clonidine)

-

Tissue Preparation: Rings of isolated arteries (e.g., rat aorta for α1) or veins (e.g., rabbit saphenous vein for α2)

-

Organ Bath System: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2

-

Isometric Force Transducer and Data Acquisition System

Procedure:

-

Tissue Preparation: Dissect the blood vessel and cut it into rings. Mount the rings in the organ baths under a resting tension.

-

Equilibration: Allow the tissues to equilibrate for a set period, with regular washes.

-

Control Agonist Concentration-Response Curve (CRC): Generate a cumulative CRC to the agonist.

-

Antagonist Incubation: Wash the tissues and incubate with a specific concentration of this compound for a predetermined time.

-

Agonist CRC in the Presence of Antagonist: Generate a second agonist CRC in the presence of this compound.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence).

-

Plot the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.

-

The x-intercept of the linear regression of this plot gives the pA2 value. A slope that is not significantly different from unity is indicative of competitive antagonism.

-

Workflow for Functional Antagonism Assay (Schild Analysis)

Signaling Pathways

As a non-selective α-adrenergic antagonist, this compound is expected to block the downstream signaling pathways initiated by the activation of both α1 and α2 receptors.

α1-Adrenergic Receptor Signaling Pathway

α1-Adrenergic receptors are coupled to Gq/11 proteins. Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction. Proroxan, by blocking the receptor, would prevent this cascade.

α2-Adrenergic Receptor Signaling Pathway

α2-Adrenergic receptors are coupled to Gi/o proteins. Agonist binding to these receptors inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels can have various effects, including the inhibition of neurotransmitter release from presynaptic terminals and the contraction of some types of smooth muscle. Proroxan would antagonize these effects by preventing the inhibition of adenylyl cyclase.

Conclusion

This technical guide provides a comprehensive overview of the in vitro methodologies required to characterize this compound as a non-selective α-adrenergic antagonist. By following the detailed protocols for radioligand binding and functional antagonism assays, researchers can generate the critical quantitative data needed to define its pharmacological profile. The included diagrams of the relevant signaling pathways offer a clear visual representation of the mechanism of action. This framework will be invaluable for scientists and professionals in the field of drug development engaged in the study of this compound and other adrenergic modulators.

References

An In-Depth Technical Guide to Proroxan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Proroxan hydrochloride is a non-selective α-adrenoceptor antagonist.[1][2] It is identified by the CAS Number 33025-33-1.[3][4] The molecular formula for this compound is C21H24ClNO3, and it has a molecular weight of 373.88 g/mol .[3][4]

| Identifier | Value | Source |

| Molecular Formula | C21H24ClNO3 | [3][4] |

| Molecular Weight | 373.88 g/mol | [3][4] |

| CAS Number | 33025-33-1 | [3][4] |

| Synonyms | Pyrroxane, Pirroksan | [2] |

Mechanism of Action

This compound functions as a non-selective antagonist of alpha-adrenergic receptors.[1][2] This means it blocks both α1 and α2 adrenergic receptors, thereby inhibiting the physiological effects of epinephrine (B1671497) and norepinephrine. The antagonism of α1-adrenoceptors, which are coupled to Gq proteins, prevents the activation of phospholipase C. This, in turn, inhibits the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. Blockade of α2-adrenoceptors, which are coupled to Gi proteins, leads to an increase in adenylyl cyclase activity, resulting in higher levels of cyclic AMP (cAMP).

Experimental Protocols

Radioligand Binding Assay for α-Adrenoceptor Affinity

This protocol is a general method to determine the binding affinity of this compound to α-adrenergic receptors.

1. Membrane Preparation:

-

Tissues rich in α-adrenoceptors (e.g., rat brain cortex for α2, rat liver for α1) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

-

Incubate the prepared membranes with a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-clonidine for α2) and varying concentrations of this compound.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The inhibition constant (Ki) of this compound is determined by analyzing the competition binding data using non-linear regression analysis.

In Vitro Vascular Smooth Muscle Contraction Assay

This protocol assesses the functional antagonism of this compound on vascular smooth muscle contraction.

1. Tissue Preparation:

-

Isolate arterial rings (e.g., from rat aorta) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

-

The rings are connected to an isometric force transducer to record changes in tension.

2. Experimental Procedure:

-

After an equilibration period, induce a stable contraction with an α-adrenoceptor agonist (e.g., phenylephrine).

-

Once a plateau is reached, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response as a percentage of the initial agonist-induced contraction.

3. Data Analysis:

-

Construct a concentration-response curve for this compound.

-

Calculate the IC50 value (the concentration of this compound that causes 50% relaxation).

Pharmacological Data

While comprehensive clinical data in readily accessible literature is limited, Proroxan has been primarily used in some regions for conditions such as hypertension and Meniere's disease.[2] The pharmacodynamic effects are a direct consequence of its alpha-adrenoceptor blockade, leading to vasodilation and a decrease in blood pressure. The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, would require specific studies to be fully characterized.

| Parameter | Description |

| Pharmacodynamics | Acts as a competitive antagonist at α1 and α2-adrenergic receptors. This leads to a reduction in sympathetic tone on vascular smooth muscle, resulting in vasodilation. |

| Pharmacokinetics | Detailed human pharmacokinetic data is not widely available in major international literature. Key parameters like bioavailability, volume of distribution, plasma half-life, and clearance would need to be determined through dedicated clinical trials. |

| Clinical Use | Historically used in some countries for hypertension, Meniere's disease, and motion sickness.[2] |

References

Proroxan Hydrochloride: A Technical Guide on its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proroxan hydrochloride, a non-selective alpha-adrenoceptor antagonist, has a history of clinical use, primarily in Russia, for a range of conditions including hypertension and Meniere's disease. More recently, its application has extended to the fields of psychiatry and neurology, with studies exploring its efficacy in managing anxiety and withdrawal syndromes. This technical guide provides an in-depth overview of the central nervous system (CNS) effects of this compound. It consolidates available preclinical and clinical data, details the experimental methodologies for assessing its pharmacological profile, and visualizes the key signaling pathways and experimental workflows. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, representative data from other non-selective alpha-blockers are included to provide a comparative context for its potential pharmacological actions.

Introduction

Proroxan (also known as Pyrroxan) is a pharmaceutical agent that acts as a non-selective antagonist at both α1 and α2-adrenergic receptors.[1] Its central mechanism of action involves the modulation of noradrenergic pathways, which play a crucial role in regulating arousal, stress, and mood. By blocking these receptors in the central nervous system, this compound can attenuate the effects of norepinephrine (B1679862), leading to a reduction in sympathetic outflow. This activity is believed to underlie its therapeutic effects, including anxiolytic (anti-anxiety) and sedative properties without causing significant drowsiness.[2]

Pharmacological Profile

Mechanism of Action

This compound exerts its effects by competitively blocking α1 and α2-adrenergic receptors in the central nervous system. The blockade of postsynaptic α1-adrenoceptors is associated with smooth muscle relaxation and vasodilation, while the blockade of presynaptic α2-adrenoceptors can lead to an increase in the release of norepinephrine from nerve terminals due to the inhibition of the negative feedback loop.[3][4] This dual action results in a complex modulation of the adrenergic system.

Quantitative Data

Specific binding affinity data (Ki values) for this compound for α1 and α2-adrenoceptor subtypes are not extensively reported in the available scientific literature. To provide a relevant pharmacological context, the following table includes representative binding affinities for other well-characterized non-selective α-adrenoceptor antagonists, phentolamine (B1677648) and phenoxybenzamine.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) - Representative Values | Species | Reference |

| Phentolamine | α1 | 1 - 10 | Rat Brain | [Generic Textbook/Pharmacology Review] |

| α2 | 1 - 10 | Rat Brain | [Generic Textbook/Pharmacology Review] | |

| Phenoxybenzamine | α1 | 1 - 5 | Human Recombinant | [Generic Textbook/Pharmacology Review] |

| α2 | 10 - 50 | Human Recombinant | [Generic Textbook/Pharmacology Review] |

Note: These values are representative and can vary depending on the experimental conditions and tissue/cell type used.

Effects on Central Nervous System Neurotransmitters

Preclinical research indicates that this compound influences the turnover of several key neurotransmitters in the brain.

Norepinephrine, Dopamine (B1211576), and Serotonin (B10506)

A study in rats demonstrated that administration of Proroxan (referred to as pyrroxan) at a dose of 20 mg/kg intraperitoneally led to an increased turnover of norepinephrine (NE) in the brain.[5] This finding is consistent with its α2-adrenoceptor blocking activity, which would disrupt the normal negative feedback on NE release. The same study observed a transient increase in dopamine (DA) turnover, suggesting a possible short-lived interaction with dopamine receptors. In contrast, serotonin (5-HT) turnover was found to be decreased.[5]

| Neurotransmitter | Effect on Turnover | Dose | Species | Reference |

| Norepinephrine | Increased | 20 mg/kg (i.p.) | Rat | [5] |

| Dopamine | Transient Increase | 20 mg/kg (i.p.) | Rat | [5] |

| Serotonin | Decreased | 20 mg/kg (i.p.) | Rat | [5] |

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of a compound to specific receptor subtypes.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex for adrenergic receptors) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.

-